molecular formula C6H6N2O3S B8598183 2-(2-Formamidothiazol-5-yl)acetic acid

2-(2-Formamidothiazol-5-yl)acetic acid

Cat. No.: B8598183
M. Wt: 186.19 g/mol
InChI Key: VAPBURACQFWGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Formamidothiazol-5-yl)acetic acid is a specialized thiazole-based building block of significant interest in medicinal chemistry and pharmaceutical development. Its primary research application lies in serving as a critical precursor or synthetic intermediate for the construction of more complex molecules, particularly in the synthesis of beta-lactam antibiotics. The thiazole moiety is a privileged structure in drug discovery, and functionalization at the 2- and 5- positions allows for the generation of diverse compound libraries for biological screening. Researchers utilize this compound to investigate structure-activity relationships (SAR) in the development of new therapeutic agents, leveraging its acetic acid side chain for further chemical derivatization, such as amide bond formation or esterification. The formamido group also presents a reactive handle for chemical modification, enabling the synthesis of novel chemical entities aimed at targeting various biological pathways. This reagent is provided exclusively for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

2-(2-formamido-1,3-thiazol-5-yl)acetic acid

InChI

InChI=1S/C6H6N2O3S/c9-3-8-6-7-2-4(12-6)1-5(10)11/h2-3H,1H2,(H,10,11)(H,7,8,9)

InChI Key

VAPBURACQFWGAA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)NC=O)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Antibacterial Properties

One of the notable applications of 2-(2-Formamidothiazol-5-yl)acetic acid is its antibacterial activity. Research has demonstrated that derivatives of this compound exhibit significant efficacy against Gram-negative bacteria, including strains resistant to beta-lactam antibiotics.

Case Study: Antibacterial Activity Assessment

A study evaluated the antibacterial properties of several derivatives, including this compound, against various pathogens. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundMIC (µg/ml)Test Organism
This compound0.39Escherichia coli
0.78Pseudomonas aeruginosa
0.20Staphylococcus aureus

The compound showed promising results, particularly against resistant strains, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Another significant application of this compound is in cancer research. Various studies have investigated its potential as an anticancer agent.

Case Study: Anticancer Evaluation

In vitro studies conducted by the National Cancer Institute revealed that this compound exhibited antimitotic activity against human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM, showcasing its potential as a therapeutic agent in oncology .

Cell LineGI50 (µM)
A549 (Lung cancer)15.72
MCF7 (Breast cancer)12.53
HeLa (Cervical cancer)18.00

These findings suggest that derivatives of this compound could be developed into effective anticancer therapies.

Synthesis of Novel Compounds

The compound also serves as a precursor for synthesizing novel thiazole derivatives with enhanced biological activities. Its structure allows for various modifications, leading to compounds with improved pharmacological profiles.

Mechanistic Studies

Research into the mechanisms underlying the biological activities of this compound has provided insights into its mode of action, particularly regarding its interaction with bacterial cell walls and cancer cell proliferation pathways.

Mechanistic Insights

Studies suggest that the compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in cancer cell metabolism, contributing to its antibacterial and anticancer effects .

Comparison with Similar Compounds

Positional Isomerism: 4- vs. 5-Substituted Thiazoles

  • 2-(2-Formamidothiazol-4-yl)acetic Acid (CAS 75890-68-5): This positional isomer shifts the acetic acid group to the 4-position of the thiazole ring. While similar in functional groups, this alteration impacts electronic distribution and steric interactions.
  • Ethyl 2-(2-aminothiazol-4-yl)acetate (CAS 53266-94-7): This ester derivative lacks the formamide group but retains the 4-substituted acetic acid moiety. The ethyl ester enhances lipophilicity, making it more suitable for cell permeability studies in drug discovery .

Functional Group Modifications

  • Methyl 2-(2-aminothiazol-5-yl)acetate: Replacing the formamide group with an amine and the carboxylic acid with a methyl ester simplifies the molecule. This modification reduces polarity, as evidenced by a lower melting point (119–120°C) compared to the formamide-acetic acid derivative .
  • 2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic Acid: Introducing a methoxyphenyl and phenyl group increases molecular complexity and aromaticity. The additional substituents may enhance π-π stacking interactions, improving binding affinity in protein targets .

Heterocycle Variations

  • (E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) Acetic Acids: Replacing the thiazole with a thiadiazole ring and incorporating a disulfide bond alters redox activity. These compounds exhibit higher thermal stability (melting points >150°C) due to extended conjugation and sulfur-sulfur interactions .
  • 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione: Hybrid structures combining thiazole with pyrimidine rings demonstrate dual hydrogen-bonding sites, enhancing interactions with enzymes like dihydrofolate reductase .

Physicochemical and Spectral Data Comparison

Compound Name Molecular Formula Melting Point (°C) Key Spectral Features (NMR, IR) Reference
2-(2-Formamidothiazol-5-yl)acetic acid C₆H₇N₃O₃S Not reported ¹H NMR: δ 8.20 (s, 1H, NH), 3.70 (s, 2H, CH₂COOH)
Methyl 2-(2-aminothiazol-5-yl)acetate C₆H₈N₂O₂S 119–120 IR: 1720 cm⁻¹ (C=O ester), ¹H NMR: δ 2.90 (s, 2H)
2-(2-Formamidothiazol-4-yl)acetic acid C₆H₇N₃O₃S Not reported Similar to 5-isomer but with shifted thiazole peaks
Ethyl 2-(2-aminothiazol-4-yl)acetate C₇H₁₀N₂O₂S 97–98 ¹H NMR: δ 1.25 (t, 3H, CH₂CH₃), 4.15 (q, 2H)

Q & A

Q. What are the common synthetic routes for 2-(2-Formamidothiazol-5-yl)acetic acid?

The synthesis typically involves condensation reactions using thiazole precursors. For example, a reflux method with acetic acid as the solvent and sodium acetate as a catalyst can facilitate the formation of the thiazole ring. In a representative protocol, 2-aminothiazol-4(5H)-one derivatives are reacted with formyl-substituted intermediates (e.g., 3-formyl-indole-2-carboxylic acid) under acidic conditions. The crystalline product is isolated via filtration, washed with acetic acid and ethanol, and recrystallized from a DMF/acetic acid mixture . Variations include using chloroacetic acid and arylthioureas to optimize ring substitution .

Q. How can researchers confirm the structural identity of this compound?

X-ray crystallography is the gold standard for structural confirmation. Tools like SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) are widely used . For preliminary analysis, NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) can validate molecular composition. For example, the formamido group (-NHCHO) typically shows a singlet at ~8.2 ppm in ¹H NMR, while the acetic acid moiety appears as a triplet near δ 3.7–4.1 ppm .

Q. What purification techniques are effective for this compound?

Recrystallization from a dimethylformamide (DMF)/acetic acid mixture is commonly employed to remove unreacted starting materials and by-products . For impurities with similar polarity, column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) may be necessary. Evidence from analogous compounds highlights the importance of washing with ethanol and diethyl ether to eliminate residual acetic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Key variables include:

  • Catalyst loading : Increasing sodium acetate (1.1–2.0 equiv) enhances reaction rates but may promote side reactions .
  • Temperature control : Prolonged reflux (>5 hours) in acetic acid can degrade the product; monitoring via TLC or HPLC is critical .
  • Solvent choice : Substituting acetic acid with trifluoroacetic acid (TFA) may reduce by-products but requires careful pH adjustment during workup .

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., using hybrid functionals like B3LYP) can predict molecular orbitals, charge distribution, and reactivity. For instance, exact-exchange terms in functionals improve accuracy in modeling the electron-withdrawing formamido group and its impact on the thiazole ring’s aromaticity . Applications include predicting sites for electrophilic substitution or hydrogen bonding in crystallographic studies .

Q. How should researchers address contradictions in reported synthesis yields?

Discrepancies often arise from:

  • By-product formation : Unreacted thiourea or chloroacetic acid residues (common in multi-step syntheses) can inflate yield estimates. LC-MS or elemental analysis is recommended for purity validation .
  • Scaling effects : Bench-scale reactions (e.g., 0.1 mol substrate) may show higher yields than bulk preparations due to heat dissipation challenges. Microreactor systems or dropwise reagent addition can mitigate this .
  • Crystallization efficiency : Recrystallization solvent ratios (DMF:acetic acid) significantly affect recovery rates. A 1:3 ratio is optimal for balancing solubility and purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.